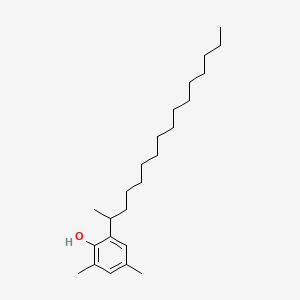

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Description

The exact mass of the compound Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hexadecan-2-yl-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(3)23-19-20(2)18-22(4)24(23)25/h18-19,21,25H,5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWGHFVGFWIHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C1=CC(=CC(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051685 | |

| Record name | 2-(Hexadecan-2-yl)-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

134701-20-5 | |

| Record name | 2,4-Dimethyl-6-(1-methylpentadecyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134701-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-6-(1-methylpentadecyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134701205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Hexadecan-2-yl)-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-6-(1-methyl-pentadecyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-6-(1-METHYLPENTADECYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGQ74R167A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, a sterically hindered phenolic compound with significant industrial applications. This document delves into its structural characteristics, physicochemical parameters, synthesis, reactivity, and established uses, with a forward-looking perspective on its potential relevance in research and development.

Introduction: A Molecule of Industrial Significance

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a complex organic molecule primarily recognized for its role as a high-performance antioxidant and thermal stabilizer in the polymer industry.[1] Commonly known by its trade name, Irganox 1141, this compound is integral to preventing the oxidative degradation of a wide array of materials, including plastics, elastomers, and synthetic fibers.[1] Its unique structure, featuring a bulky alkyl substituent ortho to the phenolic hydroxyl group, imparts exceptional stability and radical-scavenging ability, which will be explored in detail in this guide. While its industrial applications are well-documented, its broader chemical reactivity and potential biological activities remain areas of emerging interest for the scientific community.

Molecular Structure and Identification

The fundamental properties of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- are dictated by its molecular architecture.

IUPAC Name: 2-hexadecan-2-yl-4,6-dimethylphenol[2] Synonyms: 2,4-dimethyl-6-(1-methylpentadecyl)phenol, Irganox 1141[2][3] CAS Number: 134701-20-5[4] Molecular Formula: C₂₄H₄₂O[4]

The structure is characterized by a phenol core, substituted with two methyl groups at positions 2 and 4, and a large, branched C16 alkyl group (1-methylpentadecyl) at position 6. This "hindered" arrangement is crucial to its function.

Caption: Chemical structure of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for its application and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 346.6 g/mol | [4] |

| Appearance | Yellowish, viscous liquid | [5] |

| Density | ~0.900 g/cm³ (Predicted) | [6] |

| Boiling Point | 443.7 ± 14.0 °C (Predicted) | [6] |

| Flash Point | >200 °C | [1] |

| Water Solubility | 0.016 mg/L at 20 °C | [5] |

| Log P (XLogP3-AA) | 10.5 | [2] |

| Vapor Pressure | 1.74E-08 mmHg at 25°C | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

The high molecular weight and long alkyl chain contribute to its low volatility and poor water solubility, making it highly lipophilic. This high lipophilicity is a key factor in its efficacy as a stabilizer in non-polar polymer matrices.

Synthesis and Reactivity

Plausible Synthesis Route: Friedel-Crafts Alkylation

While specific proprietary synthesis methods for Irganox 1141 are not publicly detailed, a plausible and widely used method for creating such hindered phenols is through the Friedel-Crafts alkylation of a phenol precursor.[7] In this case, 2,4-dimethylphenol would serve as the starting material, which is then alkylated with a long-chain alkene, such as a C16 alpha-olefin, in the presence of an acid catalyst.[8]

Caption: Plausible synthesis workflow for Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-.

Experimental Protocol (Adapted from the synthesis of 2,4-dimethyl-6-tert-butylphenol)[7]

This protocol is a representative example of how a researcher might approach the synthesis of a hindered phenol and should be adapted and optimized for the specific long-chain alkene used.

-

Catalyst Preparation (if using Aluminum Phenoxide): The catalyst can be prepared in-situ by reacting 2,4-dimethylphenol with aluminum filings at elevated temperatures.[9]

-

Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, condenser, thermometer, and a gas inlet/liquid addition funnel. The flask is charged with 2,4-dimethylphenol and a suitable solvent (e.g., toluene).

-

Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid or pre-formed aluminum phenoxide) is added to the reaction mixture.[7]

-

Alkene Addition: The reaction mixture is heated to the desired temperature (e.g., 130°C). The long-chain alkene is then added dropwise or bubbled through the solution if it is a gas at that temperature. The reaction is maintained at this temperature for several hours.[7]

-

Work-up: After the reaction is complete, the mixture is cooled. The catalyst is neutralized or removed by washing with water or a dilute base. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield the final product.

Reactivity as a Hindered Phenolic Antioxidant

The primary reactivity of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is centered around its function as a radical scavenger . This is a hallmark of hindered phenolic antioxidants.[10] The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing the radical and preventing it from propagating damaging chain reactions, particularly in the context of polymer degradation.[10]

The general mechanism can be depicted as follows:

Caption: General mechanism of radical scavenging by a hindered phenol.

The resulting phenoxy radical (Ar-O•) is sterically hindered by the bulky ortho-alkyl group, which makes it relatively stable and less likely to initiate new radical chains. This stability is key to its effectiveness as an antioxidant.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, the phenolic -OH proton (which may be broad and its chemical shift concentration-dependent), the methyl groups on the ring, and a complex set of overlapping signals for the long aliphatic chain. The signal for the methine proton on the alkyl chain adjacent to the ring would be a key diagnostic peak. Deuterium exchange with D₂O can be used to confirm the -OH peak.[11]

-

¹³C NMR: Would display distinct signals for the aromatic carbons (including those bearing the hydroxyl, methyl, and alkyl groups) and a series of signals for the carbons in the long alkyl chain.[12]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the phenolic hydroxyl group.

-

Absorptions in the 2850-3000 cm⁻¹ region would correspond to C-H stretching of the methyl and long alkyl groups.

-

Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.[13]

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 346. Fragmentation patterns would involve cleavage of the long alkyl chain, providing structural information. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of such long-chain alkylphenols.[14][15]

-

Applications and Industrial Relevance

The primary application of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is as a thermal stabilizer and antioxidant for a variety of polymers.[1] Its high molecular weight and low volatility make it particularly suitable for high-temperature processing applications. It is used in:

-

Polyvinyl Chloride (PVC): To protect plasticizers against thermal oxidation and the PVC matrix against dehydrochlorination.[1]

-

Acrylonitrile Butadiene Styrene (ABS) and Methacrylate Butadiene Styrene (MBS): As an antioxidant in emulsion polymerization grades.[1]

-

Polyolefins (Polyethylene, Polypropylene): To enhance long-term thermal stability.

It is often used in combination with other additives like co-stabilizers and light stabilizers to achieve a synergistic effect.[1]

Potential for Further Research

While its industrial utility is clear, several areas warrant further investigation by the research community:

-

Biological Activity: The structural similarity to other phenolic compounds that exhibit biological activities (e.g., antioxidant, anti-inflammatory, or even cytotoxic effects on cancer cell lines) suggests that Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- could be a candidate for biological screening.[16] However, its high lipophilicity might pose challenges for bioavailability.

-

Advanced Antioxidant Mechanisms: Detailed kinetic studies of its radical scavenging activity compared to other hindered phenols could provide valuable insights for the design of new, more effective antioxidants.

-

Environmental Fate and Toxicology: As a widely used industrial chemical, its persistence, bioaccumulation potential, and long-term environmental impact are important areas for continued study.[5]

Conclusion

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- is a well-established and highly effective hindered phenolic antioxidant with a critical role in the polymer industry. Its chemical properties are finely tuned for its function as a stabilizer in high-performance materials. While its current applications are primarily industrial, its complex structure and inherent reactivity as a radical scavenger present intriguing possibilities for further academic and applied research, particularly in the realms of materials science and potentially, pharmacology.

References

-

ResearchGate. FT‐IR spectra of the synthetic hindered phenol antioxidant. Available from: [Link]

-

ResearchGate. Synthesis of antioxidant 2,4-dimethyl-6-tert-butylphenol. Available from: [Link]

-

United States Geological Survey. Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Available from: [Link]

-

PubChem. 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. Available from: [Link]

-

The Good Scents Company. 2,4-dimethyl-6-(1-methyl pentadecyl) phenol. Available from: [Link]

-

ResearchGate. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Available from: [Link]

-

PubMed. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

US EPA. Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- - Substance Details - SRS. Available from: [Link]

- Google Patents. EP0406169A1 - 2,4-Dimethyl-6-s-alkyl-phenols.

-

Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available from: [Link]

-

PubMed Central. Fast Antioxidant Reaction of Polyphenols and Their Metabolites. Available from: [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. 2,4-Dimethyl-6-(1-methylpentadecyl)phenol | C24H42O | CID 164362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-dimethyl-6-(1-methyl pentadecyl) phenol, 134701-20-5 [thegoodscentscompany.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0406169A1 - 2,4-Dimethyl-6-s-alkyl-phenols - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Fast Antioxidant Reaction of Polyphenols and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.usgs.gov [pubs.usgs.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Irganox 1141 (CAS Number 134701-20-5)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: Deconstructing a Unique Phenolic Antioxidant

Irganox 1141, identified by its CAS number 134701-20-5, is a sterically hindered phenolic antioxidant. Its chemical name is 2-hexadecan-2-yl-4,6-dimethylphenol[1]. Unlike many of its counterparts, Irganox 1141 is a liquid at room temperature, a characteristic that offers distinct advantages in certain polymer processing applications[2]. This guide provides a comprehensive technical overview of Irganox 1141, moving beyond standard data sheets to offer insights into its mechanism, applications, and analytical characterization, tailored for a scientific audience. While its primary and well-documented role is in polymer stabilization, we will also address and clarify certain unsubstantiated claims regarding its biomedical applications that appear in commercial, non-scientific literature.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application and analysis. The data for Irganox 1141 is summarized below, compiled from various technical sources.

| Property | Value | Source |

| CAS Number | 134701-20-5 | [2][3] |

| Molecular Formula | C₂₄H₄₂O | [2][3] |

| Molecular Weight | 346.59 g/mol | [2] |

| Appearance | Light yellow to yellow thick oil/liquid | [2] |

| Boiling Point | 443.7 ± 14.0 °C (Predicted) | [2] |

| Density | 0.900 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | > 200 °C | [4] |

| Water Solubility | 20 µg/L at 20°C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Vapor Pressure | 0 Pa at 20°C | [2] |

| pKa | 10.81 ± 0.50 (Predicted) | [2] |

Synthesis Pathway: A Plausible Industrial Approach

While specific proprietary synthesis methods for Irganox 1141 are not publicly detailed, a general and plausible route can be inferred from the chemical literature, particularly from patents describing the synthesis of related 2,4-dialkyl-6-s-alkyl-phenols. The synthesis likely involves the catalytic alkylation of 2,4-dimethylphenol (also known as 2,4-xylenol) with an α-olefin, in this case, 1-hexadecene[5].

The core of this synthesis is a Friedel-Crafts alkylation reaction. The process can be visualized as follows:

Caption: Plausible synthesis route for Irganox 1141.

Experimental Protocol: Synthesis of 2-hexadecan-2-yl-4,6-dimethylphenol (Conceptual)

-

Reactor Setup: A stirred tank reactor equipped with a heating mantle, condenser, and nitrogen inlet is charged with 2,4-dimethylphenol and an acidic catalyst (e.g., a sulfonic acid resin).

-

Inert Atmosphere: The reactor is purged with an inert gas like nitrogen to prevent oxidation.

-

Reactant Addition: 1-Hexadecene is added to the reactor.

-

Reaction: The mixture is heated to a temperature range of 80-250°C and stirred for several hours to facilitate the alkylation reaction[5].

-

Catalyst Removal: After cooling, the solid catalyst is removed by filtration[5].

-

Purification: The liquid product is then purified. Unreacted starting materials are removed by distillation under reduced pressure. The final product, Irganox 1141, is obtained by high-vacuum distillation[5].

This process yields a mixture of isomers, with the secondary alkyl group attached to the phenol ring. The resulting product is a colorless to light-yellow liquid[5].

Mechanism of Action: The Role of a Sterically Hindered Phenol

Irganox 1141's primary function as an antioxidant stems from its sterically hindered phenolic structure. This class of compounds is highly effective at interrupting the auto-oxidation cycle of polymers and other organic materials[6].

The process of polymer degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress. This generates highly reactive free radicals within the polymer matrix. The antioxidant mechanism of Irganox 1141 can be broken down into two key steps:

-

Radical Scavenging: The phenolic hydroxyl group (-OH) of Irganox 1141 readily donates its hydrogen atom to a reactive free radical (R• or ROO•), neutralizing it and preventing it from propagating the degradation chain reaction.

-

Stabilization of the Antioxidant Radical: Upon donating the hydrogen atom, the Irganox 1141 molecule becomes a phenoxy radical itself. The key to its effectiveness lies in the fact that this phenoxy radical is highly stabilized and relatively unreactive. This stability is conferred by:

-

Resonance: The unpaired electron can delocalize around the aromatic ring.

-

Steric Hindrance: The bulky hexadecyl group and the two methyl groups ortho and para to the hydroxyl group physically shield the radical center, preventing it from initiating new degradation chains.

-

Caption: Antioxidant mechanism of Irganox 1141.

Core Applications & Field Insights

The primary application of Irganox 1141 is as a thermal stabilizer and antioxidant for a variety of polymers[2][7]. Its liquid form makes it particularly suitable for applications where easy dispersion and handling are required.

-

Polyvinyl Chloride (PVC): Irganox 1141 is used to protect plasticizers in PVC formulations from thermal oxidation and to guard the PVC itself against dehydrochlorination[7]. Recommended dosage levels are typically in the range of 0.1-0.5%[7].

-

Acrylonitrile Butadiene Styrene (ABS) and Methacrylate Butadiene Styrene (MBS): It serves as an effective antioxidant in emulsion-polymerized ABS and MBS, helping to retain physical properties and reduce discoloration[7]. For ABS, typical use levels are 0.1-0.5%, while for MBS, they are 0.15–0.25%, often in combination with other stabilizers like Irganox PS 800[7].

-

Other Polymers: Its use extends to polyolefins, polyurethanes, and polyamides[8]. It can be blended with other additives like co-stabilizers and light stabilizers to create a comprehensive protection package[7][8].

Irganox 1141 as a Bisphenol A (BPA) Alternative

Irganox 1141 has been proposed as a technical alternative to Bisphenol A (BPA) in some applications[7]. This is an area of significant interest for drug development professionals and researchers concerned with the potential endocrine-disrupting effects of materials used in laboratory and medical equipment. However, it is crucial to note that while Irganox 1141 is structurally different from BPA, there is a recognized lack of comprehensive data on its own potential for reproductive toxicity and endocrine disruption. Therefore, while it may be a viable alternative from a performance standpoint in some polymer systems, a thorough toxicological assessment is warranted before it can be considered a universally "safer" alternative, especially in sensitive applications.

The Question of Biomedical Applications: A Note of Caution

Several chemical suppliers list Irganox 1141 with descriptions suggesting it has anticancer properties and acts as a kinase inhibitor. It is imperative to state that a thorough search of peer-reviewed scientific literature does not support these claims. This appears to be a case of misattribution or marketing language that is not backed by scientific evidence. Researchers and drug development professionals should not consider Irganox 1141 as a candidate for kinase inhibition or anticancer therapy based on this information. Its established role is as a polymer additive.

Analytical Methodologies for Quantification and Identification

Accurate quantification of Irganox 1141 is critical for quality control in polymer formulations and for conducting extractables and leachables studies in the context of pharmaceutical containers and single-use systems. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

A robust HPLC-UV method can be developed for the quantification of Irganox 1141.

Experimental Protocol: HPLC-UV Analysis (Generalized)

-

Sample Preparation:

-

Polymer Extraction: A known weight of the polymer is dissolved in a suitable solvent (e.g., dichloromethane) and then precipitated with a non-solvent (e.g., methanol). The supernatant containing the additives is collected, filtered, and diluted for analysis.

-

Liquid Samples: For migration studies, the liquid sample (e.g., food simulant or drug product) may be injected directly or after a simple dilution or liquid-liquid extraction step.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically suitable (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9].

-

Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and/or methanol is common[9]. The addition of a small amount of acid (e.g., acetic acid) may be necessary to ensure good peak shape[9].

-

Flow Rate: A typical flow rate is 1.0 mL/min[9].

-

Column Temperature: Maintaining a constant column temperature (e.g., 35°C) is crucial for reproducible retention times[9].

-

Detection: UV detection at approximately 277-280 nm is suitable for the phenolic chromophore[9][10].

-

-

Method Validation: A full method validation should be performed, including assessments of linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ)[9].

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis in extractables and leachables studies, LC-MS is the method of choice.

Caption: General analytical workflow for Irganox 1141.

Irganox 1141, having a phenolic structure, ionizes well in negative electrospray ionization (ESI) mode[11]. The deprotonated molecule [M-H]⁻ would be the target ion for detection. In some cases, to avoid strong retention on reversed-phase columns, Gel Permeation Chromatography (GPC) can be coupled with MS[11].

Safety and Toxicology

The available safety data for Irganox 1141 indicates the following[1][4]:

-

Acute Toxicity: Low acute toxicity, with an oral LD50 in rats greater than 2000 mg/kg[4].

-

Skin Irritation: Classified as causing skin irritation (H315) and may cause an allergic skin reaction (H317)[1].

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410)[1].

It is crucial to handle Irganox 1141 with appropriate personal protective equipment, including gloves and eye protection, and to prevent its release into the environment[4].

Conclusion and Future Perspectives

Irganox 1141 is a well-established and effective liquid sterically hindered phenolic antioxidant for a range of polymers. Its primary role is to prevent thermal-oxidative degradation, thereby extending the service life of plastic materials. The claims of its utility as a BPA alternative warrant further investigation, particularly concerning its long-term toxicological and endocrine disruption potential. The unsubstantiated claims of its anticancer and kinase inhibitory activity should be disregarded by the scientific community until and unless credible, peer-reviewed evidence emerges. For researchers and drug development professionals, Irganox 1141 is most relevant in the context of material science, particularly in the selection and evaluation of materials for laboratory equipment, single-use bioprocessing systems, and pharmaceutical packaging, where its potential to be an extractable or leachable must be carefully assessed using validated analytical methods like HPLC-UV and LC-MS.

References

-

Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). PubMed Central. Available at: [Link]

-

Validation and Application of an LC–MS/MS Method for the Determination of Antioxidants Originating from Commercial Polyethylene Packages and their Migration into Food Simulants. (2024). ResearchGate. Available at: [Link]

-

Simultaneous Analysis of Irganox Polymer Additive using LC-MS. Shimadzu. Available at: [Link]

-

2,6-Dimethylphenol. PubChem. Available at: [Link]

-

Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). National Institutes of Health. Available at: [Link]

-

Potential mammary carcinogens used in food contact articles: implications for policy, enforcement, and prevention. (2024). National Institutes of Health. Available at: [Link]

- 2,4-Dimethyl-6-s-alkyl-phenols. Google Patents.

-

2-(Hexadecan-2-yl)-4,6-dimethylphenol. SIELC Technologies. Available at: [Link]

-

Endocrine Disrupting Chemicals: An Overview of Their Toxicity and Implications. (2023). MDPI. Available at: [Link]

-

IRGANOX 1141 Safety Data Sheets(SDS). lookchem. Available at: [Link]

-

Evaluation of Leachable Substances from Materials with Applications in Foods and Pharmaceuticals: Science. (2018). Society of Toxicology. Available at: [Link]

-

Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar. Available at: [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2017). Scientific Research Publishing. Available at: [Link]

- Method of producing 2,2 '-methylenebis(4,6-dialkylphenols). Google Patents.

- Process for producing 2,6-dimethylphenol. Google Patents.

-

Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions. (2020). PubMed Central. Available at: [Link]

-

A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). PubMed. Available at: [Link]

-

Extractables, Leachables, and Food Contact Materials Application Notebook. Waters. Available at: [Link]

-

Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light. (2014). Semantic Scholar. Available at: [Link]

-

Chemicals purported to be endocrine disrupters. IEH Consulting. Available at: [Link]

Sources

- 1. IRGANOX 1141 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 2. IRGANOX 1141 CAS#: 134701-20-5 [m.chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. EP0406169A1 - 2,4-Dimethyl-6-s-alkyl-phenols - Google Patents [patents.google.com]

- 6. basf.com [basf.com]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 11. lcms.cz [lcms.cz]

Introduction: The Significance and Synthesis of Long-Chain Alkylated Phenols

An In-Depth Technical Guide to the Synthesis of Long-Chain Alkylated Phenols

Long-chain alkylated phenols (LCAPs) are a critical class of organic compounds characterized by a phenol ring substituted with a long alkyl chain, typically containing eight or more carbon atoms.[1][2] Commercially significant examples include nonylphenol, dodecylphenol, and the naturally derived cardanol.[1][3] These molecules are foundational intermediates in the chemical industry, serving as precursors for a vast array of products. Their primary applications include the manufacturing of non-ionic surfactants (alkylphenol ethoxylates) for detergents, emulsifiers, and paints, as well as components in lubricating oil additives, antioxidants, and phenolic resins.[1][2][4]

The synthesis of LCAPs is dominated by the alkylation of phenol with long-chain olefins, a reaction that, while industrially mature, presents significant chemical challenges.[1] Key among these are controlling regioselectivity (substitution at the ortho vs. para position), preventing polyalkylation, and minimizing the formation of undesired O-alkylated ether byproducts.[5][6] Furthermore, growing environmental scrutiny, particularly concerning the estrogenic effects and persistence of compounds like nonylphenol, has catalyzed a shift towards greener synthetic routes and the exploration of bio-based alternatives.[1]

This guide provides a comprehensive overview of the core synthetic strategies for producing LCAPs. It delves into the mechanistic underpinnings of the Friedel-Crafts alkylation, examines the critical role of catalysis in directing reaction outcomes, and explores sustainable methodologies utilizing renewable feedstocks. The content is designed for researchers and chemical professionals, offering not just procedural outlines but also the causal reasoning behind experimental choices to empower process optimization and innovation.

Chapter 1: The Industrial Cornerstone: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, first discovered in 1877, remains the most prevalent method for synthesizing LCAPs.[7] The reaction is a form of electrophilic aromatic substitution where an alkyl group is attached to the aromatic ring of phenol.[8][9] The inherent reactivity of the phenol ring, which is strongly activated by the hydroxyl group, makes it an excellent nucleophile for this transformation.

The Core Mechanism: An Electrophilic Aromatic Substitution

The reaction proceeds through a well-established multi-step mechanism.[5][9] Understanding these steps is fundamental to controlling the reaction's outcome.

-

Generation of the Electrophile: The reaction is initiated by the formation of a highly reactive carbocation. When using a long-chain alkene as the alkylating agent, a proton from an acid catalyst adds to the double bond, generating a carbocation.[10] With alkyl halides, a Lewis acid catalyst abstracts the halide to form the electrophile.[6][7]

-

Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation.[5] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.[7][9]

-

Deprotonation and Catalyst Regeneration: A weak base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring.[5] This final step regenerates the acid catalyst, allowing the catalytic cycle to continue.[9]

Caption: The three-step mechanism of Friedel-Crafts alkylation of phenol with an alkene.

Causality in Catalysis: Directing the Reaction

The choice of catalyst is the single most important variable in phenol alkylation, as it dictates not only the reaction rate but also the selectivity and overall efficiency.

-

Homogeneous Catalysts (Lewis and Brønsted Acids): Traditional catalysts like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and sulfuric acid (H₂SO₄) are highly active.[5][6][11]

-

Expertise: These strong acids are effective at generating carbocations. However, the phenolic hydroxyl group can act as a Lewis base, complexing with and deactivating Lewis acid catalysts.[12] This necessitates using stoichiometric or supra-stoichiometric amounts of the catalyst, leading to significant waste streams and corrosive conditions.

-

Trustworthiness: These systems are prone to side reactions and often yield complex product mixtures that are difficult to separate, making process validation challenging.

-

-

Heterogeneous Catalysts (Solid Acids): Modern industrial processes increasingly rely on solid acid catalysts to overcome the drawbacks of homogeneous systems. Their primary advantage is ease of separation from the reaction mixture, enabling catalyst recycling and continuous flow processes.[13]

-

Zeolites: Crystalline aluminosilicates like H-Beta (BEA), H-USY (FAU), and ZSM-5 possess well-defined pore structures and strong Brønsted acid sites.[13][14] Their shape-selective nature is a key advantage; the constrained environment within the zeolite pores can preferentially favor the formation of the sterically less-demanding para-alkylated phenol over the ortho isomer.[15]

-

Acidic Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15) are effective catalysts at moderate temperatures.[6][13] They provide a high concentration of acid sites and have been used extensively in mechanistic studies to understand the kinetics of O- vs. C-alkylation.[16][17]

-

Sulfated Metal Oxides: Materials like sulfated zirconia or iron oxide act as solid superacids and show high catalytic performance for the alkylation of phenols with long-chain alcohols.[18]

-

Key Challenges and Strategic Solutions

A successful synthesis requires navigating several competing reaction pathways.

-

Regioselectivity (ortho vs. para): The hydroxyl group directs alkylation to the ortho and para positions.

-

Thermodynamic vs. Kinetic Control: The para isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[12] Therefore, lower temperatures and longer reaction times tend to favor para-selectivity. Conversely, kinetic control at higher temperatures can increase the proportion of the ortho product.[12]

-

Catalyst-Directed Selectivity: Specific catalysts are known to favor one isomer. For example, aluminum phenoxide catalysts are renowned for their ability to direct alkylation to the ortho position through a chelation mechanism.[19][20]

-

-

Polyalkylation: The mono-alkylated phenol product is more electron-rich and thus more reactive than phenol itself, making it susceptible to a second alkylation.[6]

-

Solution: This side reaction is effectively suppressed by using a molar excess of the phenol reactant relative to the alkylating agent.[6] This increases the statistical probability that the alkylating agent will encounter an unreacted phenol molecule.

-

-

C-Alkylation vs. O-Alkylation: A significant competing reaction is O-alkylation, where the alkyl group attaches to the phenolic oxygen to form a phenyl ether.[12]

-

Mechanistic Insight: O-alkylation is often kinetically favored, particularly at lower temperatures and with catalysts that have weaker acid sites.[16] The desired C-alkylation generally requires stronger acid sites. In some cases, the initially formed O-alkylated product can rearrange to the more stable C-alkylated phenol (a Fries-type rearrangement), especially in the presence of a strong acid catalyst at higher temperatures.[12]

-

Chapter 2: The Frontier of Green & Bio-Based Synthesis

The principles of green chemistry—reducing waste, using renewable feedstocks, and employing safer solvents and catalysts—are driving innovation in LCAP synthesis.[21]

Cardanol: A Renewable Phenolic Building Block

Cardanol is a naturally occurring LCAP that represents a powerful alternative to petroleum-derived phenols. It is the primary component of technical Cashew Nut Shell Liquid (CNSL), an abundant and non-edible byproduct of the cashew industry.[22][23][24]

-

Structure and Source: Technical CNSL is obtained by roasting cashew nut shells and consists mainly of cardanol (a meta-substituted phenol with a C15 unsaturated alkyl chain), cardol, and polymeric material.[24]

-

Significance: Utilizing cardanol bypasses the need for an alkylation step, starting instead with a pre-alkylated, bio-based molecule. This "green" feedstock can be used directly in polymerization to create high-performance phenolic resins with enhanced flexibility and water resistance or serve as a synthon for valuable pharmaceuticals and other chemicals.[23][25][26]

Lignin Valorization: Dealkylation and Transalkylation

Lignin, a major component of lignocellulosic biomass, is a complex polymer rich in aromatic units, primarily alkylmethoxyphenols.[27][28] While not a direct synthesis of LCAPs, the catalytic upgrading of lignin derivatives into phenol and other valuable chemicals is a highly relevant green strategy.

-

Dealkylation: Alkylphenols derived from lignin can be converted back to phenol and a separate olefin stream.[29] This process is effectively the reverse of Friedel-Crafts alkylation and is efficiently catalyzed by zeolites like HZSM-5.[14]

-

Transalkylation: In this elegant approach, the alkyl group from a bio-derived alkylphenol is transferred to a simple aromatic like benzene or toluene.[30][31] This simultaneously produces the parent phenol from the renewable feedstock and upgrades a low-value hydrocarbon stream into a more valuable alkylated aromatic (e.g., cumene), which is itself a precursor for phenol synthesis via the cumene process.[28][30]

Chapter 3: Validated Experimental Methodologies

The following protocols provide self-validating, step-by-step frameworks for the synthesis and isolation of LCAPs, representing both traditional and bio-based approaches.

Protocol 1: Solid Acid Catalyzed Alkylation of Phenol with 1-Dodecene

This protocol describes a representative method for the synthesis of dodecylphenol using a reusable heterogeneous catalyst, prioritizing safety and environmental considerations.

-

Catalyst Activation: Place zeolite H-Beta (Si/Al ratio = 15) in a crucible and calcine at 550 °C for 4 hours in a muffle furnace to remove adsorbed water and organic impurities. Cool under vacuum and store in a desiccator.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenol (e.g., 0.1 mol) and the activated zeolite H-Beta catalyst (e.g., 5 wt% relative to reactants).

-

Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 120 °C) with vigorous stirring. Add 1-dodecene (e.g., 0.05 mol, ensuring a 2:1 molar excess of phenol) dropwise over 30 minutes to control the initial exotherm.

-

Monitoring: Maintain the reaction at temperature for a specified time (e.g., 6 hours). Monitor the progress by withdrawing small aliquots, filtering the catalyst, and analyzing the liquid phase via Gas Chromatography (GC) to determine the conversion of 1-dodecene and the selectivity towards different isomers.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration (the catalyst can be washed, dried, and reactivated for reuse). Remove the excess unreacted phenol from the filtrate by vacuum distillation. The resulting crude dodecylphenol can be further purified by fractional distillation under reduced pressure.

Protocol 2: Isolation of Cardanol from Technical Cashew Nut Shell Liquid (CNSL)

This protocol details a liquid-liquid extraction method for isolating high-purity cardanol from its natural source material.[24]

-

Initial Dissolution: In a large separatory funnel, dissolve technical CNSL (e.g., 100 g) in methanol (320 mL). Add 25% ammonium hydroxide solution (200 mL) and stir or shake the mixture for 15 minutes.[24] This step selectively converts the more acidic cardol into its ammonium salt, increasing its polarity.

-

Hexane Extraction: Extract the ammoniacal methanol solution with n-hexane (4 x 200 mL).[24] The less acidic and more nonpolar cardanol will preferentially partition into the hexane layer. Combine the hexane extracts.

-

Washing: Wash the combined hexane layer with 5% HCl (100 mL) to remove any residual ammonia, followed by a wash with distilled water (100 mL) to remove residual acid and salts.[24]

-

Decolorization and Drying: Add activated charcoal (10 g) to the washed hexane layer, stir for 10 minutes to adsorb colored impurities, and then filter through a pad of Celite.[22][24] Dry the clear filtrate over anhydrous sodium sulfate.

-

Solvent Removal: Remove the hexane solvent from the filtrate using a rotary evaporator under reduced pressure to yield purified cardanol as a viscous, pale-yellow liquid. Purity can be confirmed by HPLC or ¹H NMR analysis.[25]

Data Presentation: Comparative Analysis of Catalytic Systems

The selection of a catalyst and reaction conditions has a profound impact on conversion and selectivity. The table below summarizes quantitative data from various studies to guide experimental design.

| Catalyst | Alkylating Agent | Temp. (°C) | Phenol:Olefin Ratio (mol/mol) | Conversion (%) | Key Selectivity Outcome | Reference |

| Zeolite BEA(15) | 1-Octene | 100 | 1:1 | ~45 (at 6h) | O/C-alkylate ratio decreases over time | |

| Zeolite FAU(15) | 1-Octene | 100 | 1:1 | ~35 (at 6h) | Highest o/p ratio (1.9) among zeolites tested | |

| Fe₂O₃·SO₄²⁻ | Long-chain alcohol | 160 | 1:1.2 | >90 | High yield of alkylphenol | [18] |

| Amberlyst-15 | Various Olefins | 80-120 | N/A | High | O-alkylation is kinetically favored | [16][17] |

| Al Phenoxide | Isobutylene | 150 | 1:1.5-2.5 | High | Primarily ortho-alkylation | [19] |

Visualization of Key Processes and Relationships

Visual diagrams are essential for conceptualizing complex chemical pathways and experimental designs.

Caption: Competing C-Alkylation and O-Alkylation pathways in phenol alkylation.

Caption: A generalized experimental workflow for screening catalysts in LCAP synthesis.

Conclusion and Future Outlook

The synthesis of long-chain alkylated phenols is a mature yet continually evolving field. While Friedel-Crafts alkylation remains the dominant industrial method, the focus has decisively shifted towards enhancing its sustainability. The adoption of heterogeneous solid acid catalysts, particularly shape-selective zeolites, has been a major advance, offering improved selectivity, catalyst reusability, and a significant reduction in corrosive waste streams.

Looking forward, the future of LCAP production will be increasingly shaped by the integration of bio-based feedstocks. Natural phenols like cardanol from CNSL provide a direct, renewable route that circumvents the traditional alkylation step entirely. Concurrently, the innovative valorization of lignin through dealkylation and transalkylation pathways promises to unlock a vast, untapped source of aromatic chemicals, transforming a waste product into a valuable resource. For researchers and drug development professionals, these green methodologies not only offer environmentally benign pathways but also provide access to novel molecular scaffolds derived from nature's own chemical diversity.

References

- What Is the Mechanism of Phenol Alkylation? Exporter China. (2024). Vertex AI Search.

-

Alkylphenol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Synthesis of Cardanol-Based Acetaldehyde Novolac Resin from Cashew Nut Shell Liquid (CNSL). (2022). CORE. [Link]

-

Phenol alkylation (Friedel-Crafts Alkylation). (n.d.). J&K Scientific LLC. [Link]

-

Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. (2019). Green Chemistry (RSC Publishing). [Link]

-

Synthesis of Cardanol-Based Novolac Resin from Cashew Nut Shell Liquid. (2019). Universiti Sains Malaysia. [Link]

-

Synthesis of novel chemicals from cardanol as a product of cashew nutshell processing. (n.d.). PMC - NIH. [Link]

-

Process for Isolation of Cardanol from Technical Cashew (Anacardium occidentale L.) Nut Shell Liquid. (n.d.). American Chemical Society. [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Major uses of long-chained alkylphenols and alkylphenol ethoxylates in Sweden (SPIN, 2003). (n.d.). ResearchGate. [Link]

-

Regioselectivity of phenol alkylation in supercritical water. (2002). RSC Publishing. [Link]

-

Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (n.d.). ResearchGate. [Link]

-

Nonylphenol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

-

Selective Production of Biobased Phenol from Lignocellulose-Derived Alkylmethoxyphenols. (2019). ResearchGate. [Link]

-

Alkylphenols to phenol and olefins by zeolite catalysis: a pathway to valorize raw and fossilized lignocellulose. (n.d.). Green Chemistry (RSC Publishing). [Link]

-

Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ResearchGate. [Link]

-

Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. (n.d.). ResearchGate. [Link]

-

O-Alkylation of phenol derivatives via a nucleophilic substitution. (n.d.). RSC Publishing. [Link]

-

Phenol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Alkylphenol Has A Wide Range Of Uses, But Low-end Excess Capacity. (2020). Industry News. [Link]

-

Chemical synthesis of nonylphenol. (n.d.). ResearchGate. [Link]

- Long-chain alkylphenols. (n.d.).

-

Alkylation of Phenol: A Mechanistic View. (n.d.). ResearchGate. [Link]

-

Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (n.d.). ScienceDirect. [Link]

-

Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. [Link]

-

Catalytic synthesis of long chain alkylphenol by Fe2O3·SO4 2-. (n.d.). ResearchGate. [Link]

-

Plant-derived alkyl phenol as green solvents: Properties and applications. (2021). ScienceDirect. [Link]

- Similarities Between Dodecylphenol and Nonylphenol and Their Application Altern

- Phenol alkylation process. (n.d.).

-

Alkylation of phenol: a mechanistic view. (n.d.). PubMed - NIH. [Link]

-

Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. [Link]

-

Alkylphenols to phenol and olefins by zeolite catalysis: A pathway to valorize raw and fossilized lignocellulose. (2015). ResearchGate. [Link]

-

Selective Production of Biobased Phenol from Lignocellulose-Derived Alkylmethoxyphenols. (n.d.). PMC - NIH. [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]

-

Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. (n.d.). Organic Chemistry Portal. [Link]

-

Selective Production of Biobased Phenol from Lignocellulose-Derived Alkylmethoxyphenols. (2018). ACS Publications. [Link]

-

Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. (n.d.). ResearchGate. [Link]

- Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid. (n.d.).

- Catalytic conversion of biomass to biophenol. (n.d.).

-

Biobased phenol and furan derivative coupling for the synthesis of functional monomers. (n.d.). Green Chemistry (RSC Publishing). [Link]

Sources

- 1. Alkylphenol - Wikipedia [en.wikipedia.org]

- 2. jecibiochem.com [jecibiochem.com]

- 3. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]

- 4. researchgate.net [researchgate.net]

- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 6. jk-sci.com [jk-sci.com]

- 7. byjus.com [byjus.com]

- 8. Friedel-Crafts Alkylation [organic-chemistry.org]

- 9. mt.com [mt.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Regioselectivity of phenol alkylation in supercritical water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CA1142967A - Long-chain alkylphenols - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]

- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. web.usm.my [web.usm.my]

- 23. Synthesis of novel chemicals from cardanol as a product of cashew nutshell processing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. core.ac.uk [core.ac.uk]

- 26. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Selective Production of Biobased Phenol from Lignocellulose-Derived Alkylmethoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Alkylphenols to phenol and olefins by zeolite catalysis: a pathway to valorize raw and fossilized lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. WO2019177458A1 - Catalytic conversion of biomass to biophenol - Google Patents [patents.google.com]

"Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-" antioxidant mechanism

An In-Depth Technical Guide to the Antioxidant Mechanism of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-

Introduction: Combating Oxidative Degradation

Oxidative stress, driven by the relentless activity of free radicals, poses a significant threat to the stability of a vast range of organic materials, from biological macromolecules within drug formulations to the polymer matrices of medical devices. Free radicals, highly reactive species with unpaired electrons, initiate and propagate chain reactions that lead to degradation, loss of function, and discoloration. Hindered phenolic antioxidants are a cornerstone of stabilization technology, designed to interrupt these destructive cascades. This guide provides a detailed examination of the antioxidant mechanism of a specific, highly effective hindered phenol: Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, a compound valued for its efficacy in non-polar environments. We will explore its molecular structure, the chemical basis of its function, and the empirical methods used to validate and quantify its protective capabilities.

Part 1: The Core Antioxidant Mechanism

The efficacy of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- as an antioxidant is intrinsically linked to its unique molecular architecture. Each component of its structure is tailored to enhance its primary function: scavenging harmful free radicals.

The Anatomy of a High-Performance Antioxidant

The molecule can be deconstructed into three key functional regions:

-

The Phenolic Hydroxyl (-OH) Group: This is the reactive center of the molecule. The hydrogen atom of this group is readily donated to neutralize a free radical, which is the fundamental step in its antioxidant action.[1]

-

Ortho-Alkyl Steric Hindrance: The molecule possesses a bulky (1-methylpentadecyl) group and a methyl group at the ortho positions (carbons 2 and 6) relative to the hydroxyl group. This steric hindrance is critical.[1] It serves to increase the stability of the phenoxy radical that is formed after the hydrogen atom is donated.[2] This stability prevents the antioxidant itself from becoming a pro-oxidant and initiating new degradation chains.[1]

-

The Lipophilic Alkyl Chain: The long (1-methylpentadecyl) side chain imparts a high degree of lipophilicity (fat-solubility) to the molecule.[3][4] This structural feature ensures its compatibility and efficacy within lipid-rich environments, such as oils, fats, and polymers, where oxidative damage is often most prevalent.

The Chain-Breaking Reaction Cascade

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- functions as a primary, or "chain-breaking," antioxidant.[5][6] It directly intercepts the key propagating species in an oxidative cycle, typically peroxyl radicals (ROO•).

The process can be summarized in two principal steps:

-

Interception: A highly reactive peroxyl radical (ROO•), which would otherwise attack an organic substrate (RH) and propagate the chain reaction, is intercepted by the hindered phenol (ArOH).

-

Neutralization and Stabilization: The hindered phenol donates its hydroxyl hydrogen to the peroxyl radical, converting it into a stable hydroperoxide (ROOH). The antioxidant itself is transformed into a sterically hindered and resonance-stabilized phenoxy radical (ArO•).[2] This phenoxy radical is significantly less reactive than the initial peroxyl radical and is incapable of abstracting a hydrogen from another substrate molecule, effectively terminating the chain reaction.[1][2]

Part 2: Experimental Validation and Quantification

To substantiate the antioxidant activity of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-, a suite of analytical methods is employed. These assays provide quantitative measures of its radical-scavenging efficacy.

Spectrophotometric Assays for Radical Scavenging

These methods rely on monitoring a color change when a stable radical is neutralized by the antioxidant.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[7][8] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[8]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- in a compatible solvent to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing.

-

Reaction: In a 96-well microplate, add a small volume (e.g., 20 µL) of each sample dilution to the wells. Add a larger volume (e.g., 180-200 µL) of the DPPH working solution to each well. Include a blank control (solvent only) and a positive control (e.g., Trolox or BHT).

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[8]

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[8]

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed, long-lived ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The decolorization of the solution is measured spectrophotometrically around 734 nm.[10] This assay is advantageous for its applicability to both lipophilic and hydrophilic compounds.[11]

-

Detailed Protocol:

-

Radical Generation: Prepare the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[10] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

-

Working Solution: Dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.

-

Reaction: Add a small aliquot (e.g., 5-10 µL) of the antioxidant sample to a cuvette or microplate well, followed by a large volume (e.g., 200 µL) of the ABTS•+ working solution.

-

Measurement: After a set incubation time (e.g., 5-6 minutes), record the absorbance at 734 nm.

-

Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.[9]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative damage induced by a source of peroxyl radicals, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13] The decay of fluorescence is monitored over time, and the antioxidant's capacity is quantified by the protection it affords the probe.

-

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard antioxidant (Trolox) in a phosphate buffer (e.g., 75 mM, pH 7.4).

-

Reaction Setup: In a black 96-well microplate, add the antioxidant sample or Trolox standards, followed by the fluorescein solution.

-

Incubation: Incubate the plate at 37°C for a brief period (e.g., 15-30 minutes).[13]

-

Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence decay kinetically over a period of 60-90 minutes, with readings taken every 1-2 minutes (excitation ~485 nm, emission ~520 nm).[13]

-

Calculation: Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. The net AUC of the sample is compared to the Trolox standard curve to determine the ORAC value, expressed as micromoles of Trolox Equivalents (TE).[13][14]

-

Direct Detection via Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is a highly specific and powerful spectroscopic technique that serves as the gold standard for unambiguously detecting and characterizing species with unpaired electrons, such as free radicals.[15][16][17] It provides direct evidence of the radical scavenging mechanism by allowing for the simultaneous observation of the decay of a reactive radical signal and the appearance of the antioxidant-derived radical signal.[17]

-

Conceptual Protocol:

-

Radical Generation: Generate a known free radical (e.g., a peroxyl radical) in a controlled system within the EPR sample tube.

-

Sample Introduction: Introduce a solution of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- into the system.

-

Spectral Acquisition: Immediately place the sample in the EPR spectrometer's resonant cavity and record the spectrum over time.

-

Data Analysis: Analyze the resulting spectra to monitor the decrease in the signal intensity of the initial reactive radical and, potentially, the emergence of a new, sharp signal corresponding to the stable phenoxy radical formed from the antioxidant. This provides direct confirmation of the hydrogen atom transfer mechanism.

-

Part 3: Data Interpretation and Comparative Analysis

The data generated from antioxidant assays are used to rank the potency of different compounds and to understand their structure-activity relationships.

Quantitative Metrics of Antioxidant Potency

| Metric | Assay | Description | Interpretation |

| IC₅₀ | DPPH, ABTS | The concentration of an antioxidant required to decrease the initial radical concentration by 50%. | A lower IC₅₀ value indicates higher antioxidant activity. |

| TEAC | ABTS | Trolox Equivalent Antioxidant Capacity. Compares the antioxidant's activity to that of Trolox. | A higher TEAC value indicates stronger antioxidant activity relative to Trolox. |

| ORAC Value | ORAC | Oxygen Radical Absorbance Capacity. Quantifies the protection afforded to a fluorescent probe, expressed in Trolox Equivalents (µmol TE/g or µmol TE/L).[13] | A higher ORAC value signifies greater peroxyl radical scavenging capacity. |

Comparative Activity

The antioxidant activity of Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- can be benchmarked against well-known standards. Due to its structural similarity to other hindered phenols like Butylated Hydroxytoluene (BHT), it is expected to exhibit potent, comparable activity, particularly in lipophilic systems. The elongation of the alkyl chain may further enhance its activity in lipid peroxidation scenarios.[3]

(Note: The following table contains representative data for illustrative purposes, as specific assay results for this exact compound can vary based on experimental conditions.)

| Compound | Assay | Typical Result |

| Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- | DPPH | Low IC₅₀ |

| Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- | ORAC | High µmol TE/g |

| Butylated Hydroxytoluene (BHT) | DPPH | Low IC₅₀[4] |

| Trolox (Vitamin E analog) | ORAC | Standard (1.0 µmol TE/µmol) |

Conclusion

Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)- exemplifies the sophisticated design of modern hindered phenolic antioxidants. Its mechanism is a precisely orchestrated process of hydrogen atom donation to chain-propagating free radicals, leading to the formation of a sterically hindered and resonance-stabilized phenoxy radical that effectively terminates the oxidative cycle. The presence of a long alkyl chain ensures its efficacy in the lipophilic environments where it is most needed. The combination of robust spectrophotometric assays like DPPH, ABTS, and ORAC, along with the definitive insight from EPR spectroscopy, provides a comprehensive framework for validating and quantifying its potent antioxidant activity. For researchers and developers, understanding this intricate mechanism is paramount for the rational application of this molecule in stabilizing pharmaceuticals, nutraceuticals, and advanced materials against oxidative degradation.

References

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]

-

Mishra, K. P. (2015). Electron paramagnetic resonance spectroscopy in radiation research: Current status and perspectives. Journal of Medical Physics, 40(3), 139-148. [Link]

-

Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

-

Bruker. (2019). Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy. [Link]

-

Cell Biolabs, Inc. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Assay. [Link]

-

Ilyasov, I. R., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Molecules, 28(2), 602. [Link]

-

Held, P. (2025). Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay. Lab Manager. [Link]

-

Creative Biostructure. (2023). Electron Paramagnetic Resonance Spectroscopy Applications in Free Radical Detection. [Link]

-

Active Concepts. (n.d.). Oxygen Radical Absorbance Capacity (ORAC) Assay. [Link]

-

Ayscough, P. B. (1979). Electron paramagnetic resonance of free radicals. Journal of Chemical Education, 56(7), 438. [Link]

-

Zweier, J. L., & Kuppusamy, P. (1988). Electron paramagnetic resonance measurements of free radicals in the intact beating heart: a technique for detection and characterization of free radicals in whole biological tissues. Proceedings of the National Academy of Sciences, 85(15), 5546-5550. [Link]

-

Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]

-

Kim, H. J., et al. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry, 11(15), 3255-3260. [Link]

-

Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics. [Link]

-

Arts, M. J., et al. (2004). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Journal of Agricultural and Food Chemistry, 52(14), 4368-4374. [Link]

-

Bio-Protocol. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. [Link]

-

Al-Hourani, B. J., et al. (2012). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 17(7), 7645-7663. [Link]

-

Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]

-

Li, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances, 15, 12054472. [Link]

-

Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]

-

Akter, J., et al. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Metabolites, 14(3), 154. [Link]

-

Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]

-

Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 189-195. [Link]

-

Boulebd, H., et al. (2021). Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. International Journal of Chemical Kinetics, 54(17). [Link]

-

Lopes, G. K., et al. (2000). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Journal of Agricultural and Food Chemistry, 48(9), 3938-3944. [Link]

-

ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

-

YouTube. (2024). DPPH assay and TPC assays. [Link]

-

Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Zeitschrift für Naturforschung C, 58(7-8), 535-541. [Link]

-

Kumar, A., & Kumar, S. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 10(11), 1215. [Link]

-

Weng, X. C., & Gordon, M. H. (1992). Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of the American Oil Chemists' Society, 69(7), 657-661. [Link]

-

Wasson, J. I., & Smith, W. M. (1952). Effect of Alkyl Substitution on Antioxidant Properties of Phenols. Industrial & Engineering Chemistry, 44(8), 1995-2000. [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-6-(1-methylpentadecyl)phenol. [Link]

-

JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]

-

The Good Scents Company. (n.d.). 2,4-dimethyl-6-(1-methyl pentadecyl) phenol. [Link]

-

Global Substance Registration System. (n.d.). 2,4-DIMETHYL-6-(1-METHYLPENTADECYL)PHENOL. [Link]

-

US EPA. (n.d.). Phenol, 2,4-dimethyl-6-(1-methylpentadecyl)-. [Link]

- Google Patents. (n.d.). EP0406169A1 - 2,4-Dimethyl-6-s-alkyl-phenols.

Sources

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 2. partinchem.com [partinchem.com]

- 3. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 6. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

- 13. activeconceptsllc.com [activeconceptsllc.com]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. Electron paramagnetic resonance spectroscopy in radiation research: Current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy | Bruker [bruker.com]